molecular formula C7H10Cl2N2 B6216001 [(3-chloropyridin-2-yl)methyl](methyl)amine hydrochloride CAS No. 2742660-26-8

[(3-chloropyridin-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B6216001
CAS No.: 2742660-26-8
M. Wt: 193.1
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Description

(3-chloropyridin-2-yl)methylamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a chloropyridine moiety and a methylamine group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropyridin-2-yl)methylamine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropyridin-2-amine with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of (3-chloropyridin-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and solvents like dichloromethane or ethanol.

    Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired outcome and the nature of the substituents on the pyridine ring.

Major Products Formed

The major products formed from the reactions of (3-chloropyridin-2-yl)methylamine hydrochloride include N-alkyl and N-acyl derivatives, which have various applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of (3-chloropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial effects .

Comparison with Similar Compounds

(3-chloropyridin-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (3-chloropyridin-2-yl)methylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2742660-26-8

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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